molecular formula C10H22Cl2N2O B12102014 3-(1-Piperidinylmethyl)-morpholine 2HCl

3-(1-Piperidinylmethyl)-morpholine 2HCl

Katalognummer: B12102014
Molekulargewicht: 257.20 g/mol
InChI-Schlüssel: SFOYPBICPZBCNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-Piperidinylmethyl)-morpholine 2HCl is a chemical compound that features a morpholine ring substituted with a piperidinylmethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Piperidinylmethyl)-morpholine 2HCl typically involves the reaction of morpholine with piperidine derivatives under controlled conditions. One common method involves the use of formic acid and piperidine, followed by heating and subsequent purification steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as reductive amination, acylation, and substitution reactions .

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-Piperidinylmethyl)-morpholine 2HCl can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction may produce secondary amines .

Wissenschaftliche Forschungsanwendungen

3-(1-Piperidinylmethyl)-morpholine 2HCl has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(1-Piperidinylmethyl)-morpholine 2HCl involves its interaction with specific molecular targets. For instance, it may act as an antagonist at certain receptors, thereby inhibiting specific biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(1-Piperidinylmethyl)-morpholine 2HCl is unique due to its specific combination of a morpholine ring and a piperidinylmethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C10H22Cl2N2O

Molekulargewicht

257.20 g/mol

IUPAC-Name

3-(piperidin-1-ylmethyl)morpholine;dihydrochloride

InChI

InChI=1S/C10H20N2O.2ClH/c1-2-5-12(6-3-1)8-10-9-13-7-4-11-10;;/h10-11H,1-9H2;2*1H

InChI-Schlüssel

SFOYPBICPZBCNH-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)CC2COCCN2.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.